STAT3 Inhibitory Potency: A Five-Fold Difference from the Carbonyl Analog
In a direct head-to-head comparison, 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine (compound 1a) exhibits a STAT3 IC50 of 4.2 μM, whereas the closely related carbonyl analog (compound 1b, differing only in the CH2 linker being replaced with C(O)) displays a significantly higher potency with a STAT3 IC50 of 0.839 μM [1]. This represents a five-fold difference in inhibitory activity against STAT3. Both compounds were evaluated under identical cell-based luciferase reporter assay conditions [1].
| Evidence Dimension | STAT3 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4.2 μM |
| Comparator Or Baseline | Compound 1b (carbonyl analog): 0.839 μM |
| Quantified Difference | 5.0-fold lower potency for target compound |
| Conditions | Cell-based luciferase reporter assay |
Why This Matters
The five-fold potency difference demonstrates that the benzylpiperidine moiety with a CH2 linker confers a specific, measurable activity level, making this compound a useful tool for studying moderate-affinity STAT3 inhibition rather than high-potency analogs.
- [1] NIH Molecular Libraries Program. (2011). Table 1: Substituted thienopyrimidines as STAT3 inhibitors. View Source
